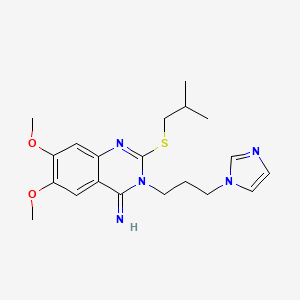
3-(3-Imidazol-1-ylpropyl)-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Imidazol-1-ylpropyl)-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine is a useful research compound. Its molecular formula is C20H27N5O2S and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Schiff Bases Synthesis : A study by Navale et al. (2015) explores the synthesis of novel Schiff bases containing quinazoline moiety. These compounds were confirmed via spectral techniques, including 1H NMR, IR, and mass spectroscopy, highlighting their potential in further drug development processes Navale et al., 2015.
Anti-cancer Activity : Thigulla et al. (2016) reported on the synthesis and evaluation of fused imidazoquinoline compounds for anti-cancer activity, utilizing a modified Pictet-Spengler approach. The study identified compounds with significant anti-cancer properties, demonstrating the potential therapeutic applications of such structures Thigulla et al., 2016.
Biological Activities and Applications
Antibacterial and Antifungal Activities : New derivatives synthesized for their potential antibacterial and antifungal properties were explored by Ammar et al. (2016). The study found significant activities in some compounds, underscoring the potential of quinazoline-based structures in antimicrobial research Ammar et al., 2016.
Photo- and Ionochromic Properties : Bren et al. (2018) synthesized photochromic azomethine imines showing properties of ion-active molecular switches. Such compounds have applications in the development of molecular sensors and switches, demonstrating the versatility of imidazolyl-propyl-quinazolin-imine structures in material science Bren et al., 2018.
Synthetic Methodologies
- Ionic Liquid Mediated Synthesis : Patel et al. (2017) presented an optimized method using ionic liquids for the synthesis of quinazoline derivatives, showcasing a novel approach to heterocyclic chemistry and highlighting the potential for greener synthetic routes Patel et al., 2017.
properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-14(2)12-28-20-23-16-11-18(27-4)17(26-3)10-15(16)19(21)25(20)8-5-7-24-9-6-22-13-24/h6,9-11,13-14,21H,5,7-8,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKHKTREUHWEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1CCCN3C=CN=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


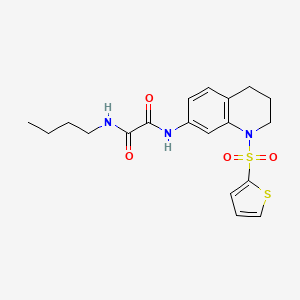

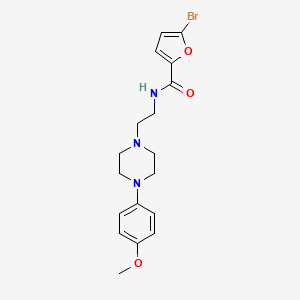
![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)
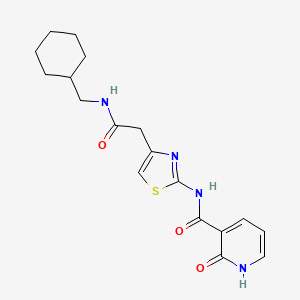
![N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2794936.png)

![2-[(1R,2S,4R)-2-Amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid;hydrochloride](/img/structure/B2794938.png)
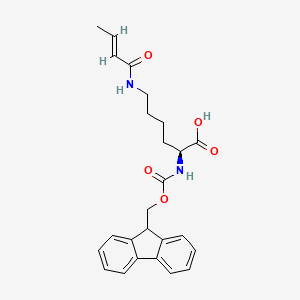
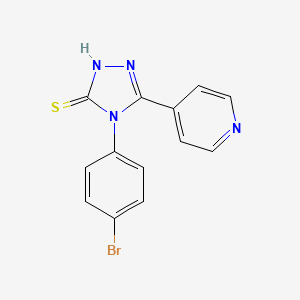
![5-(2-chlorobenzyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2794942.png)
![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-1H-pyridazin-6-one](/img/structure/B2794945.png)